Lesinurad Sodium

Description

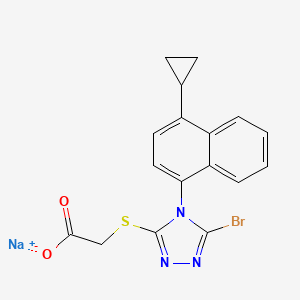

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O2S.Na/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14;/h1-4,7-8,10H,5-6,9H2,(H,22,23);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYMVLTWIBGEMC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN3NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1151516-14-1 | |

| Record name | Lesinurad sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1151516141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LESINURAD SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25UH266CV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Lesinurad Sodium's Action on URAT1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Lesinurad sodium, a selective uric acid reabsorption inhibitor (SURI), with a specific focus on its interaction with the urate transporter 1 (URAT1). Lesinurad is a therapeutic agent used in the management of hyperuricemia associated with gout, and understanding its molecular interactions is crucial for ongoing research and development in this field.[1][2][3][4]

Executive Summary

This compound primarily exerts its therapeutic effect by inhibiting the function of URAT1, a key transporter protein located in the apical membrane of renal proximal tubule cells.[1][5][6][7][8] URAT1 is responsible for the reabsorption of the majority of filtered uric acid from the renal tubules back into the bloodstream.[9][10][11] By blocking URAT1, Lesinurad increases the urinary excretion of uric acid, thereby lowering serum uric acid levels.[2][5][12][13] This guide will delve into the specifics of this inhibitory action, present quantitative data from key studies, detail the experimental protocols used to elucidate this mechanism, and provide visual representations of the involved pathways and workflows.

Molecular Mechanism of Action

Lesinurad acts as a selective inhibitor of URAT1 (encoded by the SLC22A12 gene).[10][14] Its mechanism is one of non-competitive inhibition, binding to the inward-open conformation of the URAT1 transporter.[9][10] This binding event locks the transporter in a state that is unable to bind and transport uric acid across the cell membrane.

Cryo-electron microscopy studies have revealed that Lesinurad binds within the central cavity of the URAT1 transporter.[9][10][15] The binding is stabilized by a series of hydrophobic and π-π stacking interactions with multiple aromatic residues within the transporter. Specifically, the naphthalene ring of Lesinurad occupies a hydrophobic region of the binding pocket.[9][10]

A key amino acid residue, Phenylalanine 365 (Phe365), has been identified as critical for the high-affinity binding of Lesinurad to human URAT1.[14] Studies using chimeric human-rat URAT1 transporters have demonstrated that the presence of Phe365 in human URAT1 is a major determinant of Lesinurad's high inhibitory potency compared to its lower potency against rat URAT1.[14] Other residues, such as Serine-35 and Isoleucine-481, also contribute to forming the high-affinity binding site for Lesinurad.[16]

In addition to URAT1, Lesinurad also demonstrates inhibitory activity against Organic Anion Transporter 4 (OAT4), another apical transporter involved in uric acid reabsorption.[2][12] This dual inhibition contributes to its overall uricosuric effect. However, Lesinurad shows favorable selectivity, as it does not significantly inhibit other key renal transporters like GLUT9, OAT1, or OAT3 at clinically relevant concentrations, which is a desirable property for minimizing off-target effects and drug-drug interactions.[7][12][17]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data regarding the inhibitory activity of Lesinurad on URAT1 and other relevant transporters from in vitro studies.

| Parameter | Transporter | Value | Cell Line/System | Reference |

| IC50 | Human URAT1 | 3.36 µM | HEK-293T cells | [14] |

| Human URAT1 | 3.53 µM | Not specified | [18] | |

| Human URAT1 | 7.18 µM | Human URAT1 inhibitory assay | [19] | |

| Human URAT1 | 3.5 µM | Not specified | [11] | |

| Rat URAT1 | 74.84 µM | HEK-293T cells | [14] | |

| Human OAT4 | 2.03 µM | Not specified | [18] | |

| Km (as a substrate) | Human OAT1 | 0.85 µM | In vitro analysis | [20] |

| Human OAT3 | 2 µM | In vitro analysis | [20] | |

| Human OCT1 | ~20 µM | In vitro analysis | [20] |

Experimental Protocols

The following sections detail the generalized methodologies for key experiments used to characterize the interaction of Lesinurad with the URAT1 transporter.

In Vitro URAT1 Inhibition Assay

This assay is fundamental to determining the inhibitory potency (IC50) of compounds like Lesinurad against the URAT1 transporter.

Objective: To measure the concentration-dependent inhibition of URAT1-mediated uric acid uptake by Lesinurad.

Methodology:

-

Cell Culture and Transfection:

-

Human Embryonic Kidney 293 (HEK-293T) cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium supplemented with fetal bovine serum and antibiotics).

-

Cells are transiently transfected with a plasmid vector containing the full-length cDNA of human URAT1 (SLC22A12). A control group is transfected with an empty vector. Transfection can be achieved using standard methods such as lipid-based transfection reagents.

-

Cells are typically incubated for 24-48 hours post-transfection to allow for sufficient expression of the URAT1 protein on the cell surface.

-

-

Uric Acid Uptake Assay:

-

Transfected cells are seeded into multi-well plates.

-

Prior to the assay, cells are washed with a pre-incubation buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Cells are then incubated with varying concentrations of Lesinurad (or other test compounds) for a defined period at 37°C.

-

The uptake of uric acid is initiated by adding a solution containing radioactively labeled [14C]-uric acid at a specific concentration (e.g., 200 µM).

-

The uptake reaction is allowed to proceed for a short duration (e.g., 10 minutes) at 37°C.

-

The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [14C]-uric acid.

-

-

Quantification and Data Analysis:

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

-

The specific uptake mediated by URAT1 is calculated by subtracting the uptake in cells transfected with the empty vector from the uptake in cells expressing URAT1.

-

The percentage of inhibition at each Lesinurad concentration is calculated relative to the control (no inhibitor).

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism).

-

Chimeric URAT1 Transporter Studies

These studies are designed to identify specific amino acid residues or domains within the URAT1 transporter that are critical for inhibitor binding.

Objective: To map the binding site of Lesinurad on URAT1 by comparing its inhibitory activity on wild-type and chimeric transporters.

Methodology:

-

Construction of Chimeric Transporters:

-

Based on sequence alignments of human and rat URAT1, specific domains or individual amino acid residues are identified for exchange.

-

Chimeric DNA constructs are generated using molecular biology techniques such as site-directed mutagenesis or overlapping PCR. For example, a single point mutant can be created where a specific amino acid in human URAT1 is replaced with the corresponding amino acid from rat URAT1.

-

-

Expression and Functional Assay:

-

The chimeric URAT1 constructs are transiently expressed in HEK-293T cells, as described in the protocol for the in vitro inhibition assay.

-

The inhibitory effect of Lesinurad on uric acid uptake is then measured for each chimeric transporter and compared to the wild-type human and rat transporters.

-

-

Data Analysis and Interpretation:

-

A significant shift in the IC50 value for a chimeric transporter compared to the wild-type transporter indicates that the mutated residue or domain is important for Lesinurad binding. For instance, a decrease in inhibitory potency (higher IC50) suggests that the original human residue is crucial for high-affinity interaction.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

Caption: Mechanism of Lesinurad action on URAT1 in the renal tubule.

Caption: Experimental workflow for the in vitro URAT1 inhibition assay.

Conclusion

This compound's mechanism of action is centered on the selective, non-competitive inhibition of the URAT1 transporter in the renal proximal tubules. This leads to a significant increase in uric acid excretion and a corresponding decrease in serum uric acid levels. The detailed understanding of its interaction with URAT1 at the molecular level, supported by quantitative in vitro data and specific experimental protocols, provides a solid foundation for its clinical application and for the development of future therapies for hyperuricemia and gout. The favorable selectivity profile of Lesinurad, particularly its lack of significant interaction with OAT1 and OAT3 at clinical doses, underscores its targeted therapeutic action.

References

- 1. Lesinurad - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Lesinurad: A significant advancement or just another addition to existing therapies of gout? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rheumatology.org [rheumatology.org]

- 5. Lesinurad, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 7. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]

- 8. explorationpub.com [explorationpub.com]

- 9. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rxeconsult.com [rxeconsult.com]

- 14. SAT0521 Lesinurad, an Inhibitor of the Uric Acid Transporter URAT1 and A Potential Therapy for Gout, Requires URAT1 Phenylalanine 365 for High Affinity Inhibition | Annals of the Rheumatic Diseases [ard.bmj.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Lesinurad: what the nephrologist should know - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. In Vitro and In Vivo Interaction Studies Between Lesinurad, a Selective Urate Reabsorption Inhibitor, and Major Liver or Kidney Transporters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Lesinurad Sodium in Renal Uric Acid Reabsorption

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is the primary pathogenic precursor to gout, a common and painful form of inflammatory arthritis.[1] The management of hyperuricemia is centered on achieving and maintaining target sUA levels, typically below 6 mg/dL, to prevent crystal formation and dissolve existing ones.[2][3] Urate homeostasis is a balance between production and excretion. In most patients with gout, hyperuricemia results from inefficient renal excretion of uric acid.[2][4]

The renal proximal tubule is the primary site for uric acid handling, where it is filtered, secreted, and reabsorbed. The majority of filtered uric acid is reabsorbed back into the bloodstream, a process mediated by specific transporter proteins.[4] Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that was developed to target this mechanism.[2][4] By increasing the renal excretion of uric acid, lesinurad provides a targeted approach to lowering sUA levels.[2] This technical guide details the molecular mechanism, inhibitory potency, pharmacodynamic effects, and key experimental methodologies related to lesinurad's role in renal uric acid reabsorption.

Core Mechanism of Action

Lesinurad exerts its uricosuric effect by specifically inhibiting key apical transporters in the proximal tubule of the kidney.[5][6]

-

Uric Acid Transporter 1 (URAT1) : Encoded by the SLC22A12 gene, URAT1 is a high-capacity transporter located on the apical membrane of proximal tubule cells.[4][7] It is responsible for the majority of uric acid reabsorption from the renal tubular lumen back into the circulation.[4][5][8] By inhibiting URAT1, lesinurad blocks this primary reabsorption pathway, leading to increased urinary excretion of uric acid and a subsequent reduction in sUA levels.[2][9]

-

Organic Anion Transporter 4 (OAT4) : Lesinurad also inhibits OAT4, another apical transporter involved in uric acid reabsorption.[5][10][11] OAT4 has been specifically associated with diuretic-induced hyperuricemia.[4][5] Inhibition of OAT4 contributes to lesinurad's overall effect and may be particularly beneficial in patients with diuretic-induced hyperuricemia.[4][7]

Unlike some other uricosuric agents, lesinurad does not inhibit the basolateral transporter SLC2A9 (GLUT9), which is responsible for moving uric acid from the tubular cell into the bloodstream.[5][7] This selectivity, along with its lack of significant inhibition of OAT1 and OAT3 at clinical doses, differentiates its profile from older agents like probenecid, which are associated with more drug-drug interactions.[4][7][12]

Quantitative Data

In Vitro Inhibitory Potency

The inhibitory activity of lesinurad against its target transporters has been quantified through in vitro assays, with results often presented as the half-maximal inhibitory concentration (IC50). These values demonstrate the concentration of the drug required to inhibit 50% of the transporter's activity.

| Compound | Target Transporter | IC50 (µM) | Source(s) |

| Lesinurad | URAT1 | 3.53 - 7.3 | [5][7][13] |

| OAT4 | 2.03 - 3.7 | [5][7][13] | |

| Benzbromarone | URAT1 | 0.28 | [14] |

| Probenecid | URAT1 | >100 | [7] |

Note: IC50 values can vary between different experimental systems and assay conditions.

Clinical Pharmacodynamics

Clinical studies in both healthy volunteers and patients with gout have demonstrated the pharmacodynamic effects of lesinurad on sUA and urinary uric acid excretion.

| Dosage | Population | Key Pharmacodynamic Effect(s) | Source(s) |

| 200 mg (single dose) | Healthy Subjects | - 33% reduction in sUA at 6 hours. - 3.6-fold increase in Fractional Excretion of Uric Acid (FEUA) at 6 hours. | [7][12][15] |

| 200 mg (single dose) | Healthy Subjects | - ~46% reduction in sUA at 6 hours. - ~26% reduction in sUA at 24 hours. | [8] |

| 400 mg (once daily) | Healthy Subjects | - 35% reduction in sUA at 24 hours post-dose. | [16][17] |

| 200 mg (once daily) + Allopurinol | Gout Patients | - 54.2% of patients achieved sUA <6.0 mg/dL at 6 months (vs. 27.9% for allopurinol alone). | [18] |

| 200 mg (once daily) + Febuxostat | Tophaceous Gout | - Superior lowering of sUA levels compared to febuxostat alone. | [9] |

Experimental Protocols

In Vitro Transporter Inhibition Assay

This protocol outlines a representative method for determining the IC50 value of a compound against a specific uric acid transporter.

Objective: To quantify the inhibitory potency of lesinurad on human URAT1 and OAT4 transporters expressed in a cellular model.

Methodology:

-

Cell Line Maintenance: Human Embryonic Kidney (HEK293) cells stably transfected to express full-length human URAT1 or OAT4 are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium supplemented with a selection antibiotic to ensure continued transporter expression.

-

Compound Preparation: Lesinurad is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. A series of dilutions are then prepared in assay buffer to achieve the desired final concentrations for the dose-response curve.

-

Uptake Assay:

-

Cells are seeded into multi-well plates and grown to confluence.

-

On the day of the assay, cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

-

Cells are pre-incubated for a short period with either buffer alone (control) or buffer containing one of the serially diluted concentrations of lesinurad.

-

The uptake reaction is initiated by adding a solution containing a fixed concentration of radiolabeled [14C]uric acid.

-

The reaction is allowed to proceed for a defined period (e.g., 5-10 minutes) at 37°C.

-

-

Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel. The cells are then lysed using a suitable lysis buffer (e.g., containing sodium hydroxide or a detergent).

-

Quantification: The radioactivity within the cell lysate of each well is measured using a liquid scintillation counter. This value represents the amount of uric acid transported into the cells.

-

Data Analysis:

-

The percentage of inhibition for each lesinurad concentration is calculated relative to the control (no inhibitor).

-

A dose-response curve is generated by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software.

-

Phase III Clinical Trial Protocol Summary (CLEAR 1 & 2 Model)

This protocol summarizes the design of the pivotal Phase III trials that evaluated the efficacy and safety of lesinurad as an add-on therapy.[3][18]

Title: A Phase III, Randomized, Multicenter, Double-Blind, Placebo-Controlled Study of Lesinurad in Combination with Allopurinol for the Treatment of Hyperuricemia in Gout Patients with an Inadequate Response to Allopurinol Monotherapy.

Primary Objective: To evaluate the efficacy of lesinurad 200 mg once daily in combination with allopurinol compared to placebo with allopurinol in achieving target serum uric acid (sUA) levels.[18]

Patient Population:

-

Inclusion Criteria: Adult patients (18-85 years) diagnosed with gout, with a baseline sUA ≥6.5 mg/dL, and on a stable dose of allopurinol (≥300 mg daily, or ≥200 mg for moderate renal impairment) for at least 8 weeks.[9][18]

-

Exclusion Criteria: History of severe renal impairment (e.g., eCLcr < 45 mL/min), tumor lysis syndrome, or Lesch-Nyhan syndrome.[5][11]

Study Design:

-

Randomization: Patients were randomized in a 1:1 ratio to one of two treatment arms.

-

Treatment Arms:

-

Lesinurad 200 mg once daily + Allopurinol

-

Placebo once daily + Allopurinol

-

-

Duration: 12-month treatment period.[19]

-

Blinding: Double-blind (both patients and investigators were unaware of the treatment assignment).

Endpoints:

-

Primary Efficacy Endpoint: The proportion of patients achieving a target sUA level of <6.0 mg/dL by Month 6.[18]

-

Secondary Efficacy Endpoints: Mean change in sUA from baseline, resolution of tophi, and incidence of gout flares.

-

Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), with a particular focus on renal-related events (e.g., serum creatinine elevations, nephrolithiasis) and cardiovascular events.[8][19][20]

References

- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout - Drugs in Context [drugsincontext.com]

- 4. Lesinurad: A significant advancement or just another addition to existing therapies of gout? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tga.gov.au [tga.gov.au]

- 9. Lesinurad, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Lesinurad - Wikipedia [en.wikipedia.org]

- 12. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacokinetics, pharmacodynamics, and safety of lesinurad, a selective uric acid reabsorption inhibitor, in healthy adult males - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics, pharmacodynamics, and safety of lesinurad, a selective uric acid reabsorption inhibitor, in healthy adult males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rxeconsult.com [rxeconsult.com]

- 20. Lesinurad (Zurampic) for Gout Approved in European Union [medscape.com]

A Deep Dive into Dotinurad: A Novel Selective Uric Acid Reabsorption Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dotinurad, a novel selective uric acid reabsorption inhibitor (SURI). Dotinurad has been approved in Japan for the treatment of hyperuricemia and gout and is under investigation in other regions.[1][2][3] This document details its mechanism of action, summarizes key quantitative data from clinical trials, outlines experimental protocols, and provides visualizations of its operational framework.

Core Mechanism of Action: Selective URAT1 Inhibition

Dotinurad effectively lowers serum uric acid (sUA) levels by potently and selectively inhibiting the urate transporter 1 (URAT1), a protein primarily located on the apical membrane of renal proximal tubular cells.[1][4][5] URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[1][6][7] By blocking this transporter, Dotinurad increases the urinary excretion of uric acid, thereby reducing its concentration in the blood.[1][5]

A key characteristic of Dotinurad is its high selectivity for URAT1 over other transporters involved in urate homeostasis, such as ABCG2, OAT1, and OAT3.[5][8][9] This selectivity is thought to contribute to its favorable safety profile, particularly concerning off-target effects.[4]

Recent studies have elucidated a dual-inhibition mechanism for Dotinurad, involving both cis- and trans-inhibition of URAT1.[1][10][11] Cis-inhibition occurs competitively at the extracellular side of the transporter, preventing uric acid from binding.[1][10] Trans-inhibition is a unique mechanism where intracellularly accumulated Dotinurad inactivates URAT1, further potentiating its uricosuric effect.[10][11] This dual action may explain the potent and sustained reduction in sUA observed in clinical trials.[10]

Signaling Pathway and Mechanism of Action

Caption: Mechanism of Dotinurad via dual inhibition of the URAT1 transporter.

Quantitative Data Summary

The efficacy and safety of Dotinurad have been evaluated in numerous clinical trials, primarily in Japan. The following tables summarize key quantitative findings from these studies.

Table 1: In Vitro Inhibitory Activity (IC50 Values)

| Transporter | Dotinurad (μM) | Benzbromarone (μM) | Lesinurad (μM) | Probenecid (μM) |

| URAT1 | 0.0372[5][9] | 0.190[5][9] | 30.0[5][9] | 165[5][9] |

| ABCG2 | 4.16[5][9] | - | - | - |

| OAT1 | 4.08[5][9] | - | - | - |

| OAT3 | 1.32[5][9] | - | - | - |

| Data from in vitro studies assessing the inhibitory concentration 50% (IC50) for various uric acid transporters. |

Table 2: Efficacy of Dotinurad in Phase 2 Clinical Trials

| Study (NCT ID) | Dose | Duration | Mean % Change in sUA from Baseline | % of Patients Achieving sUA ≤ 6.0 mg/dL |

| Early Phase 2 (NCT02344862) [12] | 1 mg | 8 weeks | -37.03% | 75.0% |

| 2 mg | -50.91% | 89.5% | ||

| 4 mg | -64.37% | 95.2% | ||

| Placebo | +0.85% | 0% | ||

| Confirmatory Phase 2 (NCT02416167) [13] | 0.5 mg | 12 weeks | -21.81% | 23.1% |

| 1 mg | -33.77% | 65.9% | ||

| 2 mg | -42.66% | 74.4% | ||

| 4 mg | -61.09% | 100% | ||

| Placebo | -2.83% | 0% |

Table 3: Efficacy of Dotinurad in Phase 3 and Long-Term Studies

| Study (NCT ID) | Comparator | Dose | Duration | Mean % Change in sUA from Baseline | % of Patients Achieving sUA ≤ 6.0 mg/dL |

| vs. Benzbromarone (NCT03100318) [14] | Benzbromarone 50 mg | Dotinurad 2 mg | 14 weeks | -45.9% | - |

| Benzbromarone 50 mg | -43.8% | - | |||

| vs. Febuxostat (Chinese Population, NCT05007392) [15] | Febuxostat 40 mg | Dotinurad 4 mg | 24 weeks | - | 73.6% |

| Febuxostat 40 mg | - | 38.1% | |||

| Long-Term Open-Label (NCT03006445) [16] | - | Dotinurad 2 mg | 58 weeks | -47.17% | 91.30% |

| Dotinurad 4 mg | 58 weeks | -57.35% | 100.00% |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of Dotinurad.

In Vitro Transporter Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of Dotinurad on specific uric acid transporters.

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured under standard conditions. Cells are then transiently transfected with plasmids expressing the target transporter (e.g., human URAT1, ABCG2, OAT1, OAT3).

-

Uptake Assay:

-

Transfected cells are seeded in multi-well plates.

-

Cells are washed and pre-incubated in a buffer solution.

-

The uptake reaction is initiated by adding a solution containing a radiolabeled substrate (e.g., [14C]uric acid) and varying concentrations of Dotinurad or other inhibitors.

-

After a specified incubation period, the uptake is stopped by washing the cells with ice-cold buffer.

-

-

Quantification and Analysis:

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The protein concentration in each well is determined to normalize the uptake data.

-

The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.[9]

-

Clinical Trial Workflow for Efficacy and Safety Assessment

The clinical development of Dotinurad has followed a standard phased approach to establish its efficacy and safety profile in hyperuricemic patients.

Caption: A generalized workflow for Dotinurad Phase 2/3 clinical trials.

Protocol Details (based on published Phase 2/3 studies):

-

Study Design: Randomized, double-blind, placebo- or active-controlled, parallel-group studies.[13][14]

-

Patient Population: Adult patients with hyperuricemia (sUA > 7.0 mg/dL) with or without a history of gout.[13][14]

-

Treatment Regimen:

-

Dose Titration: To mitigate the risk of gout flares associated with rapid sUA reduction, Dotinurad is typically initiated at a low dose (e.g., 0.5 mg/day) and gradually titrated upwards over several weeks to a maintenance dose (e.g., 2 mg or 4 mg/day).[16][17]

-

Maintenance: Patients continue on the maintenance dose for the remainder of the study period (e.g., 12, 24, or 58 weeks).[13][15][16]

-

-

Efficacy Assessments:

-

Safety Assessments: Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and laboratory parameters throughout the study.[13][14]

Pharmacokinetics and Pharmacodynamics

-

Pharmacokinetics (PK): Dotinurad is rapidly absorbed after oral administration, with time to maximum plasma concentration (Tmax) around 3 hours. Its exposure increases proportionally with the dose.[18][19] The elimination half-life is approximately 10 hours, supporting a once-daily dosing regimen.[19] The primary route of elimination is through hepatic metabolism, followed by urinary excretion of its metabolites.[19] Studies have shown no clinically significant impact of hepatic impairment on the pharmacokinetics of Dotinurad.[19][20]

-

Pharmacodynamics (PD): The sUA-lowering effect of Dotinurad is dose-dependent, with effects becoming saturable at doses above 5 mg.[18] The increased urinary excretion of uric acid confirms its mechanism of action.[3][5]

Logical Relationship of Dotinurad's Properties

Caption: Interrelationship of Dotinurad's properties leading to clinical outcomes.

Conclusion

Dotinurad is a potent and highly selective URAT1 inhibitor that has demonstrated significant efficacy in lowering serum uric acid levels in patients with hyperuricemia, with or without gout. Its unique dual mechanism of cis- and trans-inhibition contributes to its robust and sustained effect. The comprehensive clinical trial data, supported by detailed preclinical and pharmacological studies, establish Dotinurad as a valuable therapeutic option. Its favorable safety profile, attributed to its high selectivity, further enhances its clinical utility. This technical guide provides a foundational understanding for researchers and drug development professionals engaged in the field of urate-lowering therapies.

References

- 1. What is the mechanism of action of Dotinurad? [synapse.patsnap.com]

- 2. Crystalys Therapeutics Advances Phase 3 Trials of Dotinurad for the Treatment of Gout with Dosing of First Patients [prnewswire.com]

- 3. uricatherapeutics.com [uricatherapeutics.com]

- 4. What is the mechanism of Dotinurad? [synapse.patsnap.com]

- 5. tandfonline.com [tandfonline.com]

- 6. glpbio.com [glpbio.com]

- 7. Urate transporter structures reveal the mechanism behind important drug target for gout - St. Jude Children’s Research Hospital [stjude.org]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacological Evaluation of Dotinurad, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Potentiation of the Uricosuric Effect of Dotinurad by Trans-Inhibition of the Uric Acid Reabsorptive Transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Clinical efficacy and safety of dotinurad, a novel selective urate reabsorption inhibitor, in Japanese hyperuricemic patients with or without gout: randomized, multicenter, double-blind, placebo-controlled, parallel-group, confirmatory phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dotinurad versus benzbromarone in Japanese hyperuricemic patient with or without gout: a randomized, double-blind, parallel-group, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. POS0255 A RANDOMIZED, MULTICENTER, DOUBLE-BLIND, PHASE 3 STUDY COMPARING EFFICACY OF DOTINURAD AND FEBUXOSTAT FOR THE TREATMENT OF GOUT IN CHINESE SUBJECTS | Annals of the Rheumatic Diseases [ard.bmj.com]

- 16. Open-label study of long-term administration of dotinurad in Japanese hyperuricemic patients with or without gout - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Clinical efficacy and safety of dotinurad, a novel selective urate reabsorption inhibitor, in Japanese hyperuricemic patients with or without gout: an exploratory, randomized, multicenter, double-blind, placebo-controlled, parallel-group early phase 2 study | springermedizin.de [springermedizin.de]

- 18. researchgate.net [researchgate.net]

- 19. Dotinurad: a clinical pharmacokinetic study of a novel, selective urate reabsorption inhibitor in subjects with hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Investigating the Structure-Activity Relationship of Lesinurad Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Lesinurad analogues. Lesinurad, a selective uric acid reabsorption inhibitor (SURI), targets the urate transporter 1 (URAT1) and is used to treat hyperuricemia associated with gout.[1][2][3] Understanding the SAR of its analogues is crucial for the development of next-generation uricosuric agents with improved potency, selectivity, and safety profiles.

Mechanism of Action of Lesinurad

Lesinurad reduces serum uric acid (sUA) levels by inhibiting key transporter proteins involved in uric acid reabsorption in the kidneys.[4] Its primary targets are:

-

Urate Transporter 1 (URAT1): Located on the apical membrane of proximal tubule cells, URAT1 is responsible for the majority of filtered uric acid reabsorption from the renal tubular lumen back into the bloodstream.[3][4]

-

Organic Anion Transporter 4 (OAT4): This transporter is also involved in uric acid reabsorption and has been associated with diuretic-induced hyperuricemia.[1][2][4]

By inhibiting these transporters, Lesinurad increases the urinary excretion of uric acid, thereby lowering sUA concentrations.[2][4] This dual-target mechanism provides an effective approach to managing hyperuricemia, especially when used in combination with xanthine oxidase inhibitors (XOIs) like allopurinol or febuxostat, which reduce uric acid production.[5][6]

Caption: Mechanism of Lesinurad in the renal proximal tubule.

Core Structure of Lesinurad for SAR Analysis

The Lesinurad scaffold can be divided into three key components for SAR exploration. Modifications to each of these regions have been shown to significantly impact inhibitory activity against URAT1.

Caption: Key structural regions of Lesinurad for SAR studies.

Structure-Activity Relationship Data

Systematic modifications of the Lesinurad structure have led to the discovery of analogues with significantly enhanced potency. Strategies such as bioisosterism, scaffold hopping, and molecular hybridization have been employed to explore the chemical space around the core structure.[7][8]

Analogues with Modified Triazole Cores

Studies involving the replacement of the central triazole ring with other heterocyclic systems, such as thienopyrimidinone or pyridine, have yielded compounds with comparable or slightly improved potency over Lesinurad.[7]

| Compound | Core Scaffold | R Group Modification | URAT1 IC₅₀ (µM) | Reference |

| Lesinurad | 1,2,4-triazole | - | 9.38 | [7] |

| Analogue 6 | Thienopyrimidinone | 4-fluorophenyl | 7.68 | [7] |

| Analogue 10 | Thienopyrimidinone | 4-chlorophenyl | 7.56 | [7] |

| Analogue 14 | Thienopyrimidinone | 3-methyl-4-fluorophenyl | 7.31 | [7] |

| Analogue 15 | Thienopyrimidinone | 3-chloro-4-fluorophenyl | 7.90 | [7] |

Data presented shows that modifications in Region B (the core) and substitutions on the phenyl ring can lead to modest improvements in URAT1 inhibition.

Analogues with Diarylmethane Backbones

A more significant breakthrough came from replacing the S-atom linker in Lesinurad with a CH₂ group and further exploring the diarylmethane backbone. This led to the discovery of highly potent URAT1 inhibitors.[8][9]

| Compound | Backbone/Core Modification | URAT1 IC₅₀ (µM) | Fold Improvement vs. Lesinurad | Reference |

| Lesinurad | Naphthyltriazolyl-S-acetate | 7.18 | - | [8] |

| Benzbromarone | Benzofuran | 0.28 | ~25x | [8] |

| Analogue 1h | Diarylmethane | 0.035 | ~200x | [8][9] |

| Analogue 44 | Not specified | 1.57 | ~8x (vs. 13.21 µM Lesinurad) | [8] |

These findings highlight that altering the linker between Region A and Region C (diarylmethane backbone) can dramatically increase inhibitory potency, with compound 1h being over 200-fold more potent than Lesinurad in one study.[8]

Experimental Protocols

The evaluation of URAT1 inhibitory activity is primarily conducted through cell-based urate transport assays.

General Protocol: In Vitro URAT1 Inhibition Assay

This protocol outlines a typical workflow for determining the IC₅₀ values of test compounds against human URAT1 (hURAT1).

-

Cell Culture and Transfection:

-

Uptake Assay:

-

After 24-48 hours of transfection, cells are washed with a pre-warmed Krebs-Ringer buffer.

-

Cells are pre-incubated for 5-10 minutes with the assay buffer containing various concentrations of the test compound (e.g., Lesinurad analogue) or a known inhibitor like benzbromarone as a positive control.[11][12]

-

The uptake reaction is initiated by adding buffer containing radiolabeled [¹⁴C]-uric acid.[11]

-

The reaction proceeds for a defined period (e.g., 5-15 minutes) at 37°C.

-

-

Termination and Measurement:

-

Uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled uric acid.

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

Urate uptake in control (empty vector) cells is subtracted from the uptake in hURAT1-expressing cells to determine specific uptake.

-

The percentage of inhibition for each compound concentration is calculated relative to the vehicle control (DMSO).

-

IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.[13][14]

-

Caption: Workflow for a cell-based URAT1 inhibition assay.

Conclusion and Future Directions

The structure-activity relationship studies of Lesinurad analogues have been highly successful in identifying novel chemical scaffolds with significantly improved URAT1 inhibitory potency. Key findings indicate that while modifications to the central triazole core can fine-tune activity, substantial gains in potency are achieved by optimizing the linker and the spatial arrangement of the key pharmacophoric elements, as demonstrated by the diarylmethane series.[9]

Future research should focus on:

-

Improving Selectivity: Enhancing selectivity for URAT1 over other transporters (e.g., OAT1, OAT3) to minimize potential drug-drug interactions and off-target effects.[3]

-

Optimizing Pharmacokinetics: Fine-tuning the physicochemical properties of highly potent analogues to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Assessing Safety: Thoroughly evaluating the renal and hepatic safety of new lead compounds, as toxicity has been a limiting factor for previous uricosuric agents like benzbromarone.[9]

The continued exploration of the SAR of URAT1 inhibitors holds great promise for developing safer and more effective treatments for gout and hyperuricemia.

References

- 1. Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Lesinurad: A significant advancement or just another addition to existing therapies of gout? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Lesinurad, a Selective URAT-1 Inhibitor With a Novel Mechanism in Combination With a Xanthine Oxidase Inhibitor, for Hyperuricemia Associated With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and activity evaluation of novel lesinurad analogues containing thienopyrimidinone or pyridine substructure as human urate transporter 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Lesinurad Sodium on Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a primary contributor to the pathogenesis of gout, a debilitating inflammatory arthritis. Uric acid is the final enzymatic product of purine metabolism in humans. Lesinurad sodium, a selective uric acid reabsorption inhibitor (SURI), represents a targeted therapeutic approach to managing hyperuricemia. This technical guide provides an in-depth analysis of Lesinurad's mechanism of action, its effects on purine metabolism pathways, and its clinical implications. We will explore the intricate details of its interaction with renal transporters, present quantitative data from pivotal clinical trials, and provide detailed experimental protocols for relevant assays.

Introduction: Purine Metabolism and Hyperuricemia

Purines are essential nitrogen-containing heterocyclic aromatic compounds, fundamental to numerous biological processes. They are integral components of nucleic acids (DNA and RNA), energy carriers (ATP and GTP), and signaling molecules (cAMP and cGMP). The metabolic breakdown of purines from both endogenous (cellular turnover) and exogenous (dietary) sources culminates in the production of uric acid.[1][2]

This process primarily occurs in the liver, where the enzyme xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine, and subsequently, xanthine to uric acid.[1][3] In most mammals, uric acid is further metabolized by the enzyme uricase to the more soluble compound allantoin. However, due to an evolutionary mutation, humans lack a functional uricase enzyme, leading to higher baseline levels of uric acid.[2]

The homeostasis of serum uric acid is maintained by a delicate balance between production and excretion. Approximately two-thirds of uric acid is excreted by the kidneys, with the remainder eliminated through the gastrointestinal tract.[1] Hyperuricemia arises from either an overproduction of uric acid or, more commonly, its underexcretion by the kidneys.[1]

This compound: Mechanism of Action

Lesinurad is a selective inhibitor of the urate transporter 1 (URAT1), a protein responsible for the majority of uric acid reabsorption from the renal tubules back into the bloodstream.[4][5] By inhibiting URAT1, Lesinurad increases the urinary excretion of uric acid, thereby lowering serum uric acid levels.[4]

Lesinurad also inhibits the organic anion transporter 4 (OAT4), another uric acid transporter that has been associated with diuretic-induced hyperuricemia.[6][7] Importantly, Lesinurad does not significantly affect other renal transporters such as OAT1 and OAT3 at clinically relevant concentrations, which is a key differentiator from other uricosuric agents like probenecid and may contribute to a more favorable drug-drug interaction profile.[8]

The therapeutic strategy for Lesinurad involves its use as an adjunct therapy with a xanthine oxidase inhibitor (XOI), such as allopurinol or febuxostat.[4][9] This dual-mechanism approach simultaneously reduces the production of uric acid (via XOI) and increases its renal excretion (via Lesinurad), leading to more effective sUA lowering in patients who do not achieve target levels with an XOI alone.[1][5]

Signaling and Transport Pathways

The following diagrams illustrate the purine metabolism pathway and the mechanism of action of Lesinurad in the renal proximal tubule.

Quantitative Data from Clinical Studies

The efficacy and safety of Lesinurad have been evaluated in several pivotal Phase III clinical trials, including CLEAR 1, CLEAR 2, and CRYSTAL.[2][10] These studies assessed Lesinurad in combination with allopurinol or febuxostat.

Inhibitory Potency

| Transporter | IC50 (µM) | Reference |

| URAT1 | 7.3 | [7] |

| OAT4 | 3.7 | [7] |

Pharmacokinetic Properties (200 mg Dose)

| Parameter | Value | Reference |

| Cmax | 6 µg/mL | [7] |

| AUC | 30 µg•hr/mL | [7] |

| Protein Binding | >98% | [9] |

| Biological Half-life | ~5 hours | [9] |

Clinical Efficacy of Lesinurad 200 mg in Combination with Allopurinol (CLEAR 1 & 2 Trials)

| Endpoint (at Month 6) | Lesinurad 200 mg + Allopurinol | Placebo + Allopurinol | p-value | Reference |

| CLEAR 1: % Patients with sUA <6.0 mg/dL | 54% | 28% | <0.0001 | [10] |

| CLEAR 2: % Patients with sUA <6.0 mg/dL | 55% | 23% | <0.0001 | [10] |

Clinical Efficacy of Lesinurad in Combination with Febuxostat (CRYSTAL Trial)

| Endpoint (at Month 6) | Lesinurad 200 mg + Febuxostat | Placebo + Febuxostat | p-value | Reference |

| % Patients with sUA <5.0 mg/dL | 56.6% | 46.8% | 0.13 | [4] |

Note: In the CRYSTAL study, the 200 mg Lesinurad arm did not meet the primary endpoint at month 6, but showed significant effects at other time points.[4]

Safety Profile: Renal-Related Adverse Events

A notable safety consideration for Lesinurad is the potential for renal-related adverse events, particularly when used as monotherapy.[11][12] The risk is mitigated when used in combination with a xanthine oxidase inhibitor.

| Adverse Event | Lesinurad 400 mg Monotherapy | Placebo | Reference |

| Renal-related TEAEs | 17.8% | 0% | [12] |

| Serum Creatinine Elevations (>1.5x baseline) | 24.3% | 0% | [12] |

Detailed Experimental Protocols

Cell-Based URAT1 Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory potency (IC50) of a test compound against the human URAT1 transporter.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Human URAT1 expression vector

-

Transfection reagent (e.g., Lipofectamine)

-

24-well cell culture plates

-

Hanks' Balanced Salt Solution (HBSS)

-

[¹⁴C]-Uric acid

-

Test compound (e.g., Lesinurad) and a known inhibitor (e.g., benzbromarone)

-

Cell lysis buffer (e.g., 0.1 N NaOH)

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture and Transfection: Culture HEK293T cells in DMEM with 10% FBS. Transiently transfect the cells with the human URAT1 expression vector using a suitable transfection reagent according to the manufacturer's protocol. Mock-transfected cells (with an empty vector) should be prepared as a negative control.

-

Cell Plating: 24 hours post-transfection, seed the cells into 24-well plates at a density of 2 x 10⁵ cells per well and incubate for another 24 hours.

-

Uptake Assay:

-

Wash the cells twice with pre-warmed HBSS.

-

Pre-incubate the cells for 10 minutes at 37°C with HBSS containing various concentrations of the test compound or vehicle (DMSO).

-

Initiate the uptake reaction by adding HBSS containing [¹⁴C]-uric acid (final concentration, e.g., 50 µM) and the test compound.

-

Incubate for 5 minutes at 37°C.

-

Stop the reaction by aspirating the uptake solution and washing the cells three times with ice-cold HBSS.

-

-

Quantification:

-

Lyse the cells by adding 0.1 N NaOH to each well and incubating for 30 minutes.

-

Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the radioactivity measured in mock-transfected cells from that in URAT1-transfected cells to determine URAT1-specific uptake.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

-

Quantification of Serum Uric Acid by HPLC-UV

This protocol outlines a method for the accurate measurement of uric acid in serum samples.

Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase: Sodium acetate buffer (e.g., 35 mmol/L, pH 5.0) and acetonitrile (90:10, v/v)

-

Acetonitrile for protein precipitation

-

Uric acid standard

-

Microcentrifuge and tubes

-

Serum samples

Procedure:

-

Sample Preparation:

-

To 200 µL of serum in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: Isocratic elution with sodium acetate buffer and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 292 nm

-

Injection Volume: 20 µL

-

-

Calibration and Quantification:

-

Prepare a series of uric acid standards in a concentration range relevant to physiological and pathological levels.

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared serum samples.

-

Determine the uric acid concentration in the samples by interpolating their peak areas from the calibration curve.

-

Conclusion

This compound offers a targeted approach to managing hyperuricemia in patients with gout by specifically inhibiting the renal transporters URAT1 and OAT4, thereby increasing uric acid excretion. Its use in combination with xanthine oxidase inhibitors provides a dual mechanism of action that has proven effective in lowering serum uric acid levels in patients who are inadequately controlled with XOI monotherapy. The data from extensive clinical trials support its efficacy, while also highlighting the importance of its use in combination therapy to mitigate potential renal adverse events. The experimental protocols provided herein offer a framework for the preclinical and clinical evaluation of Lesinurad and other uricosuric agents. This comprehensive understanding of Lesinurad's impact on purine metabolism pathways is crucial for researchers and clinicians working to advance the treatment of gout and hyperuricemia.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Uric acid and Metabolites Analyzed by LCMS - AppNote [mtc-usa.com]

- 4. Uric Acid (UA) Metabolites Analyzed by LCMS - AppNote [mtc-usa.com]

- 5. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UPLC-MS/MS Method for Determination of Uric Acid and Creatinine in Serum and Urine of Hyperuricemic Mice [cjcu.jlu.edu.cn]

- 7. Uric acid determinations: reversed-phase liquid chromatography with ultraviolet detection compared with kinetic and equilibrium adaptations of the uricase method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nvkc.nl [nvkc.nl]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

The Identification and Validation of Lesinurad Sodium's Molecular Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gout, a painful and debilitating form of inflammatory arthritis, is characterized by the deposition of monosodium urate crystals in and around the joints. This process is a direct consequence of chronic hyperuricemia, a condition defined by elevated levels of serum uric acid (sUA). The management of gout primarily focuses on long-term sUA lowering to below saturation levels, thereby preventing crystal formation and dissolving existing tophi.[1][2] While xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat, which decrease the production of uric acid, are the cornerstone of therapy, a significant portion of patients fail to reach target sUA levels with XOI monotherapy.[3][4] This therapeutic gap has driven the development of agents with alternative mechanisms of action, such as uricosurics, which enhance the renal excretion of uric acid.

Lesinurad (marketed as Zurampic) is a selective uric acid reabsorption inhibitor (SURI) that addresses this unmet need.[5][6] It is indicated for the treatment of hyperuricemia associated with gout in combination with an XOI.[3] This technical guide provides an in-depth overview of the target identification and validation process for Lesinurad sodium, detailing its mechanism of action, the experimental methodologies used to validate its targets, and key quantitative data from preclinical and clinical studies.

Mechanism of Action: Targeting Renal Urate Reabsorption

The kidneys play a crucial role in maintaining uric acid homeostasis. Approximately 90% of the uric acid filtered by the glomeruli is reabsorbed in the proximal tubules.[7] Lesinurad exerts its uricosuric effect by specifically inhibiting key transporters involved in this reabsorption process.

Primary Molecular Targets

Extensive in vitro studies have identified two primary molecular targets for Lesinurad:

-

Urate Transporter 1 (URAT1): A member of the organic anion transporter (OAT) family encoded by the SLC22A12 gene, URAT1 is located on the apical membrane of proximal tubule cells and is responsible for the majority of uric acid reabsorption.[5][7] By inhibiting URAT1, Lesinurad blocks the re-entry of uric acid from the renal tubular lumen back into the bloodstream, thereby increasing its excretion in the urine.[8]

-

Organic Anion Transporter 4 (OAT4): Also located on the apical membrane of proximal tubule cells, OAT4 is another transporter involved in uric acid reabsorption. Its inhibition by Lesinurad further contributes to the overall uricosuric effect.[7] OAT4 has also been implicated in diuretic-induced hyperuricemia, suggesting an additional therapeutic benefit of Lesinurad in this patient population.[7]

The dual inhibition of URAT1 and OAT4 provides a targeted and effective mechanism for lowering sUA levels.

Target Validation: Experimental Evidence

The validation of URAT1 and OAT4 as the primary targets of Lesinurad is supported by a robust body of evidence from in vitro and in vivo studies, including pivotal clinical trials.

In Vitro Inhibition of Urate Transporters

The inhibitory activity of Lesinurad against its target transporters was quantified using in vitro cell-based assays.

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Lesinurad and other uricosuric agents against URAT1 and OAT4. This quantitative data clearly demonstrates Lesinurad's potent and selective inhibitory effects.

| Compound | URAT1 IC50 (µM) | OAT4 IC50 (µM) |

| Lesinurad | 3.53 - 7.3[1][7] | 2.03 - 3.7[1][7] |

| Benzbromarone | 0.29[7] | 3.19[7] |

| Probenecid | 13.23[7] | 15.54[7] |

Experimental Protocols: Urate Transporter Inhibition Assay

A common method to determine the inhibitory activity of compounds on urate transporters involves stably or transiently expressing the transporter in a suitable cell line, such as Human Embryonic Kidney 293 (HEK-293) cells, followed by a radiolabeled uric acid uptake assay.

Protocol: In Vitro URAT1/OAT4 Inhibition Assay using HEK-293 Cells

-

Cell Culture and Transfection:

-

HEK-293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

For transient transfection, cells are seeded in 96-well plates and transfected with a plasmid vector containing the cDNA for human URAT1 or OAT4 using a suitable transfection reagent.

-

For stable cell lines, cells are transfected and then selected using an appropriate antibiotic.

-

-

Uric Acid Uptake Assay:

-

24-48 hours post-transfection, the cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution).

-

Cells are then incubated with the assay buffer containing various concentrations of Lesinurad or a vehicle control for a predetermined period (e.g., 10-30 minutes) at 37°C.

-

A solution containing radiolabeled [14C]-uric acid is then added to each well, and the cells are incubated for a specific duration (e.g., 5-15 minutes) to allow for uric acid uptake.

-

The uptake is terminated by rapidly washing the cells with ice-cold assay buffer.

-

-

Quantification and Data Analysis:

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The specific uptake mediated by the transporter is calculated by subtracting the uptake in mock-transfected cells from the uptake in transporter-expressing cells.

-

IC50 values are determined by plotting the percentage of inhibition of uric acid uptake against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

-

In Vivo Preclinical Studies

Preclinical studies in animal models of hyperuricemia were crucial for establishing the in vivo efficacy and mechanism of action of Lesinurad.

Experimental Protocols: Potassium Oxonate-Induced Hyperuricemia Model in Rodents

A widely used animal model for hyperuricemia involves the administration of potassium oxonate, a uricase inhibitor, which leads to an accumulation of uric acid in the blood.

Protocol: Induction of Hyperuricemia in Rats

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Induction of Hyperuricemia:

-

Hyperuricemia is induced by the oral or intraperitoneal administration of potassium oxonate. A typical dose is 250-300 mg/kg, administered once daily for several consecutive days (e.g., 7 days).[6][9]

-

To further increase uric acid levels, some protocols include the co-administration of a purine precursor, such as hypoxanthine or adenine.[6]

-

-

Drug Administration:

-

Lesinurad, a positive control (e.g., allopurinol or benzbromarone), or a vehicle is administered orally to the hyperuricemic animals.

-

-

Sample Collection and Analysis:

-

Blood samples are collected at specified time points to measure serum uric acid and creatinine levels.

-

24-hour urine samples are collected using metabolic cages to determine urinary uric acid and creatinine excretion.

-

-

Endpoint Measurement:

-

The primary efficacy endpoint is the reduction in serum uric acid levels.

-

The fractional excretion of uric acid (FEUA) is calculated to confirm the uricosuric mechanism of action.

-

Clinical Validation

The efficacy and safety of Lesinurad were definitively established in a series of Phase III clinical trials, including the CLEAR 1, CLEAR 2, and CRYSTAL studies.[3][4] These trials were randomized, double-blind, placebo-controlled studies that evaluated Lesinurad in combination with a xanthine oxidase inhibitor in patients with gout who had an inadequate response to XOI monotherapy.[2]

Data Presentation: Clinical Efficacy of Lesinurad

The following table summarizes the key efficacy endpoint from the pivotal Phase III trials, demonstrating the significant sUA-lowering effect of Lesinurad in combination with an XOI.

| Trial | Treatment Groups | Primary Endpoint | Proportion of Patients Achieving Primary Endpoint |

| CLEAR 1 | Lesinurad 200 mg + Allopurinol vs. Placebo + Allopurinol | sUA < 6.0 mg/dL at Month 6 | 54.2% vs. 27.9%[1] |

| CLEAR 2 | Lesinurad 200 mg + Allopurinol vs. Placebo + Allopurinol | sUA < 6.0 mg/dL at Month 6 | 55.4% vs. 23.3%[8] |

| CRYSTAL | Lesinurad 200 mg + Febuxostat vs. Placebo + Febuxostat | sUA < 5.0 mg/dL at Month 6 | 56.6% vs. 46.8%[10] |

Experimental Protocols: Pivotal Phase III Clinical Trial Design

The pivotal clinical trials for Lesinurad followed a rigorous design to assess its efficacy and safety.

Protocol: Key Components of the CLEAR and CRYSTAL Trials

-

Study Population: Adult patients (18-85 years) with a diagnosis of gout and hyperuricemia (sUA ≥6.5 mg/dL) who were on a stable dose of allopurinol (≥300 mg/day) or febuxostat (80 mg/day) but had not reached their target sUA level.[2][10] Key exclusion criteria included a history of kidney stones and significant renal impairment (creatinine clearance <30 mL/min).[1][10]

-

Study Design: Randomized, double-blind, placebo-controlled, multicenter studies.

-

Treatment: Patients were randomized to receive Lesinurad (200 mg or 400 mg once daily) or placebo in combination with their ongoing XOI therapy.

-

Primary Efficacy Endpoint: The proportion of patients achieving a target sUA level (<6.0 mg/dL in the CLEAR trials, <5.0 mg/dL in the CRYSTAL trial) at 6 months.

-

Key Secondary Endpoints: Mean change in sUA, gout flare rate, and tophus resolution.

-

Safety Monitoring: Adverse events were closely monitored, with a particular focus on renal-related events. This included regular monitoring of serum creatinine levels.[11]

Visualizing the Pathway and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Caption: Mechanism of action of Lesinurad in the renal proximal tubule.

Caption: Workflow for the in vitro URAT1 inhibition assay.

Caption: Simplified workflow of a pivotal Phase III clinical trial for Lesinurad.

Conclusion

The identification and validation of URAT1 and OAT4 as the primary molecular targets of this compound have been a result of a systematic and rigorous drug development process. The compelling data from in vitro transporter assays, preclinical animal models of hyperuricemia, and large-scale, randomized controlled clinical trials have firmly established its mechanism of action and clinical utility. By selectively inhibiting uric acid reabsorption in the kidneys, Lesinurad provides a valuable therapeutic option for patients with gout who are unable to achieve target serum uric acid levels with xanthine oxidase inhibitor monotherapy. This technical guide has provided a comprehensive overview of the core scientific principles and experimental methodologies that underpinned the successful development of this important uricosuric agent.

References

- 1. Lesinurad Monotherapy in Gout Subjects Intolerant to Xanthine Oxidase Inhibitors | Clinical Research Trial Listing [centerwatch.com]

- 2. Lesinurad, a Novel Selective Uric Acid Reabsorption Inhibitor, in Two Phase III Clinical Trials: Combination Study of Lesinurad in Allopurinol Standard of Care Inadequate Responders (CLEAR 1 and 2) - ACR Meeting Abstracts [acrabstracts.org]

- 3. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lesinurad: A significant advancement or just another addition to existing therapies of gout? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lesinurad for the treatment of hyperuricaemia in people with gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. dovepress.com [dovepress.com]

- 10. Lesinurad, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reassessing the Safety Profile of Lesinurad in Combination with Xanthine Oxidase Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Lesinurad's Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that plays a crucial role in the management of hyperuricemia associated with gout.[1] Its therapeutic effect is primarily mediated through the inhibition of the urate transporter 1 (URAT1), a key protein responsible for the reabsorption of uric acid in the kidneys.[2] A thorough understanding of Lesinurad's in vitro binding characteristics is paramount for elucidating its mechanism of action, predicting potential drug-drug interactions, and guiding further drug development efforts. This technical guide provides a comprehensive overview of the in vitro characterization of Lesinurad's binding affinity, focusing on its primary target, URAT1, and its interactions with other relevant organic anion transporters (OATs).

Binding Affinity of Lesinurad

The binding affinity of Lesinurad has been quantified using various in vitro assays, providing key parameters such as the half-maximal inhibitory concentration (IC50) and the Michaelis constant (Km). These values are crucial for understanding the potency and selectivity of Lesinurad.

Primary Target: Urate Transporter 1 (URAT1)

Lesinurad is a potent inhibitor of human URAT1 (hURAT1).[2] Structural and functional studies have revealed that Lesinurad binds competitively to URAT1, likely within the substrate transport channel.[3][4] This competitive inhibition prevents the reabsorption of uric acid from the renal tubules back into the bloodstream, thereby increasing its excretion.[2] The interaction involves a critical amino acid residue, Phenylalanine 365 (Phe365), which is essential for the high-affinity binding of Lesinurad to hURAT1.[3]

Secondary Targets: Organic Anion Transporters (OATs)

In addition to its primary target, Lesinurad has been shown to interact with other organic anion transporters, including OAT1, OAT3, and OAT4.[2][5] While Lesinurad inhibits OAT1 and OAT3 in vitro, this interaction is not considered clinically significant at therapeutic concentrations due to high plasma protein binding.[5][6] Lesinurad also inhibits OAT4, a transporter that may be involved in diuretic-induced hyperuricemia.[2] Furthermore, Lesinurad has been identified as a substrate for OAT1 and OAT3.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro binding affinity and interaction of Lesinurad with its target transporters.

| Transporter | Parameter | Value (μM) | Species | Reference |

| URAT1 | IC50 | 3.53 | Human | [5] |

| URAT1 | IC50 | 74.84 | Rat | [4] |

| OAT1 | IC50 | Not specified, but inhibited | Human | [5] |

| OAT3 | IC50 | Not specified, but inhibited | Human | [5] |

| OAT4 | IC50 | 2.03 | Human | [5] |

| Transporter | Parameter | Value (μM) | Species | Reference |

| OAT1 | Km (as a substrate) | 0.85 | Human | [1] |

| OAT3 | Km (as a substrate) | 2 | Human | [1] |

Experimental Protocols

A detailed understanding of the methodologies employed to characterize Lesinurad's binding affinity is essential for the interpretation and replication of the presented data.

HEK293 Cell-Based Uric Acid Transport Assay

This assay is a cornerstone for determining the inhibitory activity of compounds like Lesinurad on URAT1. It involves measuring the uptake of radiolabeled uric acid into human embryonic kidney (HEK293) cells that are engineered to express the target transporter.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum). For the assay, cells are transiently or stably transfected with a plasmid encoding the human URAT1 transporter. Control cells are transfected with an empty vector.

-

Cell Plating: One day prior to the assay, transfected cells are plated into poly-D-lysine-coated 96-well plates at a density of approximately 200,000 cells per well.[5]

-

Assay Procedure:

-

Cells are washed once with a wash buffer (e.g., 25 mM MES pH 5.5, 125 mM sodium gluconate).[5]

-

Cells are then pre-incubated for 5 minutes in an assay buffer (e.g., 25 mM MES pH 5.5, 125 mM sodium gluconate, 4.8 mM potassium gluconate, 1.2 mM KH2PO4, 1.2 mM MgSO4, 1.3 mM calcium gluconate, and 5.6 mM glucose) containing various concentrations of Lesinurad.[5]

-

To initiate the uptake, 14C-labeled uric acid is added to a final concentration of 100 μM, and the cells are incubated for 10 minutes.[5]

-

The uptake is stopped by washing the cells with an ice-cold buffer.

-

-

Data Analysis:

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The specific uptake by URAT1 is calculated by subtracting the uptake in control cells from the uptake in URAT1-expressing cells.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of Lesinurad concentration and fitting the data to a sigmoidal dose-response curve.

-

Radioligand Binding Assay

Radioligand binding assays are a gold standard for directly measuring the affinity of a ligand for its receptor.[7] This technique is used to determine the dissociation constant (Kd) and the maximum binding capacity (Bmax).

Methodology:

-

Membrane Preparation:

-

Binding Assay:

-

In a 96-well plate, the membrane preparation is incubated with a radiolabeled ligand (a specific probe for the transporter) and varying concentrations of the unlabeled test compound (Lesinurad).[8]

-

The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[8]

-

-

Separation of Bound and Free Ligand:

-

Data Analysis:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to obtain specific binding.

-

For competitive binding assays, the IC50 value is determined, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.[8]

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental procedures described in this guide.

Caption: Competitive inhibition of URAT1 by Lesinurad in the renal proximal tubule.

Caption: Workflow for the HEK293 cell-based uric acid transport assay.

Caption: Workflow for the radioligand binding assay to determine binding affinity.

Conclusion

The in vitro characterization of Lesinurad's binding affinity provides a solid foundation for understanding its uricosuric effects. The data clearly demonstrate that Lesinurad is a potent and selective inhibitor of URAT1, acting through a competitive mechanism. While it interacts with other OATs in vitro, these interactions are less likely to be clinically relevant at therapeutic doses. The detailed experimental protocols and workflows presented in this guide offer a valuable resource for researchers in the field of gout and hyperuricemia, facilitating further investigation and development of novel urate-lowering therapies.

References

- 1. In Vitro and In Vivo Interaction Studies Between Lesinurad, a Selective Urate Reabsorption Inhibitor, and Major Liver or Kidney Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lesinurad: A significant advancement or just another addition to existing therapies of gout? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 8. giffordbioscience.com [giffordbioscience.com]

The Discovery and Development of Lesinurad: A URAT1 Inhibitor

An In-depth Technical Guide for Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of Lesinurad, a selective uric acid reabsorption inhibitor (SURI). It is intended for researchers, scientists, and professionals involved in the drug development process.

Introduction: The Challenge of Hyperuricemia and Gout

Hyperuricemia, an excess of uric acid in the blood, is a primary risk factor for gout, the most common form of inflammatory arthritis.[1] The condition arises from either the overproduction of uric acid or, more commonly, its underexcretion by the kidneys.[2] Uric acid is the final product of purine metabolism, with its production catalyzed by the enzyme xanthine oxidase (XO).[3][4] Renal excretion handles approximately two-thirds of the daily turnover of uric acid.[3]